molecular formula C16H13ClN2OS2 B432954 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 111423-08-6

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B432954
CAS RN: 111423-08-6
M. Wt: 348.9g/mol
InChI Key: OQFXKSADQKBXRA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.9g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversification through Alkylation Reactions
Diversification of the thieno[2,3-d]pyrimidin-4-one scaffold has been achieved through regioselective alkylation reactions. This method has allowed for the introduction of various substituents, enhancing the molecular diversity and potential utility of compounds derived from the original scaffold (Dzhavakhishvili et al., 2009).

Synthesis of Bioactive Derivatives
The compound has been used as a starting material for the synthesis of various bioactive derivatives. These derivatives have been explored for their potential biological activities, such as anti-inflammatory, CNS depressant, and antimicrobial effects, underlining the compound's role in the development of new therapeutic agents (Ashalatha et al., 2007).

Development of New Heterocyclic Systems
The reactivity of related structures has been harnessed to develop new heterocyclic systems. These novel systems, containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, have shown promising antimicrobial activity, indicating the potential of these compounds in pharmaceutical applications (Sirakanyan et al., 2015).

Antimicrobial and Anti-Inflammatory Agents
Compounds derived from the thienopyrimidine scaffold have demonstrated significant bioactive properties. Their antimicrobial and anti-inflammatory activities have been highlighted in various studies, suggesting their potential in treating infections and inflammatory conditions (Tolba et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidines, which have been found to exhibit various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities . .

Mode of Action

Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the broad range of activities associated with thieno[2,3-d]pyrimidines, it’s plausible that multiple pathways could be affected .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Thieno[2,3-d]pyrimidines have been associated with a range of biological effects, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets.

properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXKSADQKBXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

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